molecular formula C11H9N3O2 B2391539 2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one CAS No. 1281684-00-1

2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one

Cat. No.: B2391539
CAS No.: 1281684-00-1
M. Wt: 215.212
InChI Key: PWYYGXMHBLXPDR-UHFFFAOYSA-N
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Description

2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . It is known for its unique structure, which includes a pyridine ring and a hydroxy group, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure high purity levels.

Chemical Reactions Analysis

2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-N-pyridin-4-ylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-9-2-1-5-13-10(9)11(16)14-8-3-6-12-7-4-8/h1-7,15H,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVWRVNGUVNGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NC2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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